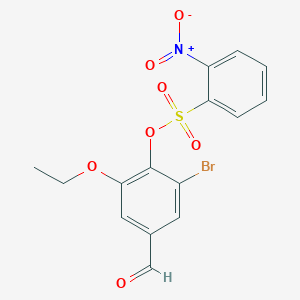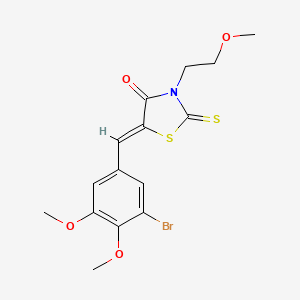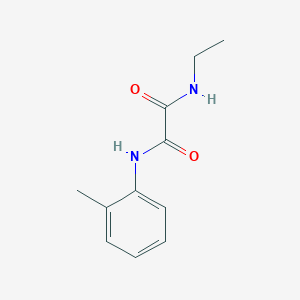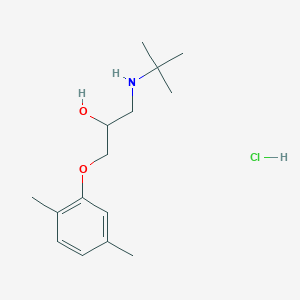
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate, also known as BES-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate reacts with ROS, specifically hydrogen peroxide (H2O2), through a nucleophilic addition reaction. The reaction results in the formation of a fluorescent compound that emits light in the visible range. The emission of light can be detected and measured using fluorescence microscopy, allowing for the visualization of ROS in cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in various cell lines. It has also been shown to selectively detect and image ROS in live cells, making it a valuable tool for studying the role of ROS in various cellular processes and diseases.
実験室実験の利点と制限
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for ROS, low cytotoxicity, and ease of use. However, it also has limitations, such as its susceptibility to photobleaching and its limited ability to detect ROS in certain cellular compartments.
将来の方向性
Future research on 2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate could focus on improving its photostability, expanding its ability to detect ROS in different cellular compartments, and developing new applications for its use. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between ROS and other cellular components. Further research on this compound could lead to new insights into the role of ROS in various diseases and the development of new diagnostic and therapeutic tools.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for detecting and imaging ROS in cells. Its high selectivity for ROS, low cytotoxicity, and ease of use make it a valuable tool for studying the role of ROS in various cellular processes and diseases. Future research on this compound could lead to new insights into the role of ROS in diseases and the development of new diagnostic and therapeutic tools.
合成法
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate can be synthesized by reacting 2-bromo-6-ethoxy-4-formylphenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a yellow solid with a melting point of 160-162°C.
科学的研究の応用
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has been used in various scientific research studies due to its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components and are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to selectively react with ROS and emit fluorescence, allowing for their detection and imaging in live cells.
特性
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO7S/c1-2-23-13-8-10(9-18)7-11(16)15(13)24-25(21,22)14-6-4-3-5-12(14)17(19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFWBFJAYBURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5023848.png)
![(1-{[5-(2-nitrophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5023852.png)

![ethyl [(7-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5023874.png)

![2,4,5-trimethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5023887.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)
![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)
![2-[(4-cyclohexyl-1-piperazinyl)carbonyl]-3-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B5023911.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5023922.png)